![molecular formula C22H31NO6 B1154507 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione CAS No. 954379-68-1](/img/structure/B1154507.png)
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione
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Overview
Description
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione is a complex organic compound with a unique structure. This compound is characterized by its tricyclic framework, which includes an oxooxolan ring and an azatricyclohexadecane core. The presence of multiple functional groups, such as ketones and ethers, makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione involves multiple steps, including cyclization and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen atoms from the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Pharmacological Applications
- Anti-parasitic Activity :
- Antimicrobial Properties :
- Cytotoxic Effects :
Biochemical Research
- Enzyme Inhibition :
- Natural Product Synthesis :
Agricultural Applications
- Pesticidal Properties :
- Plant Growth Regulation :
Case Studies
Mechanism of Action
The mechanism of action of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-8-hydroxy-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatetracyclo[9.4.1.01,8.03,7]hexadecane-5,16-dione: This compound shares a similar tricyclic structure but differs in the presence of an additional hydroxyl group.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic framework and exhibit comparable biological activities.
Uniqueness
The uniqueness of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione is a complex organic molecule with potential biological activities. Its molecular formula is C22H31NO6 and it has a molecular weight of approximately 405.5 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H31NO6 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | (1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |
InChI Key | IOWYJOAVWWYTFW-UHFFFAOYSA-N |
Biological Activity Overview
The biological activities of this compound have been studied in various contexts including its antioxidant , anti-inflammatory , and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress which can lead to various diseases including cancer and cardiovascular conditions. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where a decrease in absorbance indicates higher antioxidant capacity.
Anti-inflammatory Activity
The compound has shown potential in inhibiting inflammatory pathways. For example, studies involving lipoxygenase inhibition demonstrate that similar compounds can significantly reduce inflammation by blocking the production of leukotrienes and other inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Antioxidant Potential : A study evaluated the antioxidant capacity of various extracts containing similar compounds using the DPPH assay. The results indicated a strong correlation between the presence of specific functional groups in the molecule and its ability to scavenge free radicals .
- Anti-inflammatory Effects : In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at certain concentrations .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
Antioxidant Mechanism
The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
Anti-inflammatory Mechanism
Inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes is a proposed mechanism through which this compound exerts its anti-inflammatory effects.
Antimicrobial Mechanism
The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Properties
IUPAC Name |
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQGOWAOLJKTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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